molecular formula C18H12ClN3O4 B10891744 2-chloro-4-(5-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid

2-chloro-4-(5-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B10891744
M. Wt: 369.8 g/mol
InChI Key: APWGGMXGNGUZNK-UFFVCSGVSA-N
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Description

2-Chloro-4-(5-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a chlorinated benzoic acid moiety, a furyl ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(5-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid typically involves multiple steps:

    Formation of the Furyl Ring: The furyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as furfural and an amine.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the furyl aldehyde with hydrazine or a hydrazine derivative under acidic or basic conditions.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the hydrazone intermediate with a chlorinated benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.

    Substitution: The chlorinated benzoic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the furyl and benzoic acid moieties.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

2-Chloro-4-(5-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-(5-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, modulating the activity of the target protein. Additionally, the compound’s aromatic rings can engage in π-π stacking interactions, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(5-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid
  • 2-Chloro-4-(5-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid
  • 2-Chloro-4-(5-{[(E)-2-(4-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid

Uniqueness

The uniqueness of 2-chloro-4-(5-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid lies in its specific substitution pattern and the presence of the 3-pyridylcarbonyl group. This particular arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H12ClN3O4

Molecular Weight

369.8 g/mol

IUPAC Name

2-chloro-4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C18H12ClN3O4/c19-15-8-11(3-5-14(15)18(24)25)16-6-4-13(26-16)10-21-22-17(23)12-2-1-7-20-9-12/h1-10H,(H,22,23)(H,24,25)/b21-10+

InChI Key

APWGGMXGNGUZNK-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl

Origin of Product

United States

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